molecular formula C15H14O4 B2847287 Methyl 2-(2-methoxyphenoxy)benzoate CAS No. 540512-53-6

Methyl 2-(2-methoxyphenoxy)benzoate

Cat. No. B2847287
CAS RN: 540512-53-6
M. Wt: 258.273
InChI Key: RCEDDIVYQYRCGS-UHFFFAOYSA-N
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Description

“Methyl 2-(2-methoxyphenoxy)benzoate”, also known as benzocaine methyl 2-(2-methoxyphenoxy) benzoate, is a local anesthetic commonly used in medical, dental, and pharmaceutical applications. It is an ester with the chemical formula C15H14O4 .


Synthesis Analysis

Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In a study, the solid acids of zirconium metal solids fixed with various substances were studied. It was determined that zirconium metal catalysts with fixed Ti had the best activity .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 258.27 .


Chemical Reactions Analysis

Methyl benzoate is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .


Physical And Chemical Properties Analysis

“this compound” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . It has a molecular weight of 258.27 .

Scientific Research Applications

Bioactive Constituents and Inhibitory Activities

Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a structurally similar compound to Methyl 2-(2-methoxyphenoxy)benzoate, has been found in Jolyna laminarioides. It shows chymotrypsin inhibitory activity and exhibits antimicrobial properties against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

Photophysical Properties

Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, another analogue, demonstrates unique luminescence properties in various solvents. The methoxy group enhances the quantum yield of deep blue luminescence in methylene chloride (Soyeon Kim et al., 2021).

Catalytic Reduction Studies

Research on methyl benzoate, a related ester, provides insights into catalytic reduction processes. The study focused on the reduction of methyl benzoate on a Y2O3 catalyst, revealing insights into the reduction pathways of benzoic acid and benzoate esters (S. T. King & E. J. Strojny, 1982).

Singlet Molecular Oxygen Generation

Methyl salicylate and related compounds like methyl 2-methoxybenzoate are studied for their ability to generate and quench singlet molecular oxygen. This research is significant for understanding photostabilization and material degradation processes (A. Soltermann et al., 1995).

Synthetic Chemistry Applications

Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a key intermediate in the synthesis of bisbibenzyls, was successfully synthesized through a condensation reaction. This study highlights the importance of various catalysts and reaction conditions in synthesis processes (Lou Hong-xiang, 2012).

Polymerization Inhibitor

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been identified as a tubulin polymerization inhibitor, showing promising antiproliferative activity against human cancer cells (Hidemitsu Minegishi et al., 2015).

Mechanism of Action

While the exact mechanism of action of “Methyl 2-(2-methoxyphenoxy)benzoate” remains unknown, benzyl benzoate, a similar compound, exerts toxic effects on the nervous system of the parasite, resulting in its death. It is also toxic to mite ova .

Safety and Hazards

“Methyl 2-(2-methoxyphenoxy)benzoate” should be handled with care. It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist . It is also recommended to keep away from sources of ignition and take measures to prevent the build-up of electrostatic charge .

properties

IUPAC Name

methyl 2-(2-methoxyphenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-17-13-9-5-6-10-14(13)19-12-8-4-3-7-11(12)15(16)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEDDIVYQYRCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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